2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide
Description
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide (CAS 691868-81-2) is a heterocyclic compound featuring a fused imidazo[1,2-a][1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 2 and 4, and a carbohydrazide moiety at position 6. Its synthesis begins with cyclization of 2,6-diaminopyridine and hexafluoropentanedione to form a naphthyridine intermediate, followed by reaction with methyl bromopyruvate to yield the ester derivative. Subsequent hydrolysis and coupling with hydrazine afford the carbohydrazide .
The compound is commercially available (90–95% purity) and priced at ¥2,747/250 mg (). Its carboxylic acid precursor (CAS 439094-96-9) is also marketed, highlighting its role as a synthetic intermediate .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITZKGDNMRCOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a][1,8]naphthyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a][1,8]naphthyridine structure.
Introduction of trifluoromethyl groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Attachment of the carbohydrazide group: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl groups enhance the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Its ability to disrupt microbial membranes or inhibit vital enzymes could be explored in the development of new antibiotics.
- Neuroprotective Effects : Some derivatives of imidazo[1,2-a][1,8]naphthyridine have shown promise in neuroprotection. The potential for this compound to act on neurodegenerative diseases warrants further investigation.
Material Science Applications
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research into polymer composites utilizing this compound could lead to advanced materials suitable for harsh environments.
- Sensors and Electronics : Due to its unique electronic properties, this compound may find applications in the development of sensors or electronic devices. Its ability to interact with various substrates could be leveraged in sensor technology.
Analytical Chemistry Applications
- Chromatography : The compound can be utilized as a standard in chromatographic techniques due to its well-defined chemical structure and properties. It serves as a reference material for method validation in analytical laboratories.
- Spectroscopic Studies : Its distinct spectral characteristics make it an ideal candidate for spectroscopic analysis. Researchers can use it to calibrate instruments or study interactions with other chemical species.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of various imidazo[1,2-a][1,8]naphthyridine derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. This suggests that 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide could be a lead compound for further development in cancer therapeutics.
Case Study 2: Development of Fluorinated Polymers
Research conducted on fluorinated polymers incorporating imidazo[1,2-a][1,8]naphthyridine derivatives demonstrated improved thermal stability and resistance to solvents. This study highlights the potential for creating advanced materials for aerospace and automotive applications.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[1,2-a]naphthyridine Core
Table 1: Key Structural and Functional Differences
Key Observations :
- Trifluoromethyl Groups : The -CF₃ groups in the target compound and RO8191 enhance lipophilicity and metabolic stability, critical for membrane penetration in antiviral applications .
- Functional Group at Position 8: The carbohydrazide (-CONHNH₂) in the target compound contrasts with RO8191’s oxadiazole, which induces interferon signaling via I-IFN receptor binding .
- Heterocyclic Modifications : Compounds like 10-methoxybenzo[g] derivatives () replace the naphthyridine core with a benzo-fused system, altering π-stacking interactions and bioactivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The -CF₃ groups increase logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
- Solubility : The carbohydrazide’s polar -CONHNH₂ group improves aqueous solubility over ester derivatives (e.g., methyl carboxylate in ) .
Biological Activity
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.19 g/mol. The compound contains a naphthyridine core that is substituted with trifluoromethyl groups, which are known to enhance biological activity by improving lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₅F₆N₃O₂ |
| Molecular Weight | 349.19 g/mol |
| Melting Point | 281–283 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the imidazo[1,2-a][1,8]naphthyridine scaffold followed by the introduction of the carbohydrazide moiety through condensation reactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to the imidazo[1,2-a][1,8]naphthyridine scaffold. For instance, derivatives have shown significant anti-HCV (Hepatitis C Virus) activity with effective concentrations (EC50) ranging from to . These compounds function primarily as viral entry inhibitors rather than traditional protease or polymerase inhibitors, indicating a novel mechanism of action that could be leveraged in antiviral drug development .
Anti-inflammatory Activity
The anti-inflammatory potential of similar imidazo derivatives has been documented extensively. Compounds exhibiting this structural motif have demonstrated significant inhibition of inflammatory cytokines and COX-2 activity. For example, certain derivatives displayed IC50 values in the range of to against COX-2 enzymes, surpassing the efficacy of established anti-inflammatory agents like celecoxib .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. In vitro studies indicate that compounds with similar structures can significantly reduce cell viability and induce apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
- Study on Antiviral Efficacy : A study published in PubMed Central investigated a series of imidazo derivatives for their anti-HCV activity. The results indicated that some derivatives exhibited remarkable potency as viral entry inhibitors .
- Anti-inflammatory Mechanism : Another study focused on evaluating the anti-inflammatory effects of these compounds in vivo using carrageenan-induced paw edema models. The results demonstrated significant reduction in edema and inflammatory markers .
- Anticancer Screening : A recent screening assessed the cytotoxic effects of related compounds on A431 vulvar epidermal carcinoma cells. The findings revealed substantial inhibition of cell migration and invasion .
Q & A
Q. Advanced Optimization :
- Catalytic Systems : Use of Pd(PPh₃)₄ or Xantphos-based catalysts for efficient coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction yields in cyclization steps .
- Temperature Control : Microwave-assisted synthesis reduces reaction time for steps like nucleophilic substitution .
Which analytical techniques are critical for structural validation and purity assessment of this compound?
Q. Basic Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazo-naphthyridine scaffold and trifluoromethyl positions .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents and byproducts .
Q. Advanced Analysis :
- X-ray Crystallography : Resolves ambiguities in regiochemistry of the fused ring system .
- Mass Spectrometry (HRMS) : Validates molecular weight and functional group integrity .
What in vitro models are appropriate for preliminary evaluation of its biological activity?
Q. Basic Screening :
Q. Advanced Mechanistic Probes :
- Luciferase Reporter Assays : Evaluate modulation of interferon (I-IFN) signaling pathways, as seen in structurally related imidazonaphthyridines .
- Protein Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity for receptors like the I-IFN receptor .
How can researchers investigate structure-activity relationships (SAR) for this compound?
Q. Basic SAR Strategies :
Q. Advanced SAR Approaches :
- Computational Modeling : Molecular docking with target proteins (e.g., viral polymerases) predicts binding modes .
- Isosteric Replacements : Replace the naphthyridine core with pyrazine or triazine rings to probe scaffold flexibility .
What considerations are vital for designing in vivo studies to evaluate therapeutic potential?
Q. Basic In Vivo Design :
Q. Advanced Models :
- Disease-Specific Models : Use prion-infected mice or viral challenge models, as done for RO8191 (a structural analog) .
- Blood-Brain Barrier Penetration : Evaluate CNS accessibility via microdialysis in neurodegenerative models .
How do researchers resolve contradictions in bioactivity data across different studies?
Q. Basic Troubleshooting :
Q. Advanced Resolution :
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., RO8191) to identify trends in trifluoromethyl group efficacy .
- Proteomics Profiling : Unbiased mass spectrometry identifies off-target interactions that explain divergent results .
What methodologies are used to study metabolic stability and degradation pathways?
Q. Basic Metabolism Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
